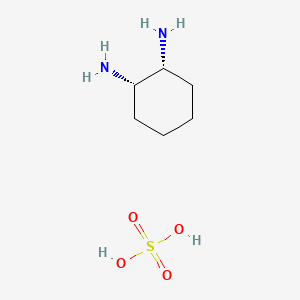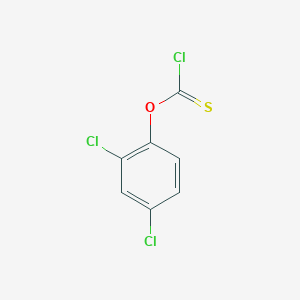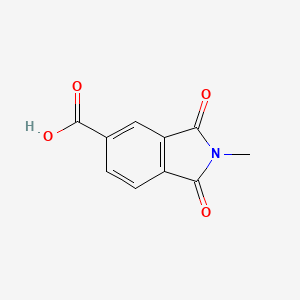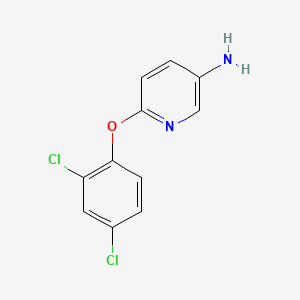
6-(2,4-Dichlorophenoxy)pyridin-3-amine
概要
説明
“6-(2,4-Dichlorophenoxy)pyridin-3-amine” is an organic compound with the molecular formula C11H8Cl2N2O . It is also known as DCPP.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an amine group and a dichlorophenoxy group . The molecular weight of the compound is 255.1 g/mol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学的研究の応用
Redox-Activated Amines in Synthesis
Redox-activated amines, like 6-(2,4-Dichlorophenoxy)pyridin-3-amine, play a crucial role in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds via metal-free photoredox catalysis. This approach, highlighted by the reaction of 2,4,6-triphenylpyridinium salts, allows for the scalable and chemoselective synthesis of functionalized alkynes and (E)-alkenes, demonstrating its potential in diversifying complex molecular frameworks under mild conditions (Ociepa et al., 2018).
C-H Functionalization with α,β-Unsaturated Carbonyl Compounds
The functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another application area. This process, which involves carboxylic acid-promoted generation of conjugated azomethine ylides followed by 6π-electrocyclization, leads to the synthesis of ring-fused pyrrolines that can be readily oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).
Synthesis and Biological Activity of Naphthoxocine Derivatives
Novel synthesis protocols utilizing amine-based nucleophiles, including this compound, have led to the development of oxocine derivatives. These compounds exhibit promising activities for the treatment of cancer, influenza A, and microbial infections. Additionally, their thermodynamic parameters suggest potential applications in dye-sensitized solar cells (DSSCs) (Abozeid et al., 2019).
Phosphorescent Platinum Complexes
The reaction of amines with K2PtCl4 to produce C*N∧N-coordinated cycloplatinated compounds has been studied. These complexes, including those derived from N,N-diphenyl-2,2'-bipyridin-6-amine, show significant promise due to their structural properties and photophysics, offering insights into the development of materials with potential applications in light-emitting devices (Harris et al., 2013).
Nickel Oxidation States in Coordination Chemistry
Investigations into the stabilization of various nickel oxidation states using bis-Ni(II) complexes have revealed the influence of donor ligands on the coordination geometry and electronic properties. These studies contribute to our understanding of metal-ligand interactions and the potential for designing new catalytic or electronic materials (Chatterjee et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
6-(2,4-dichlorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAKFQNAVTALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352826 | |
| Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85686-48-2 | |
| Record name | 6-(2,4-Dichlorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

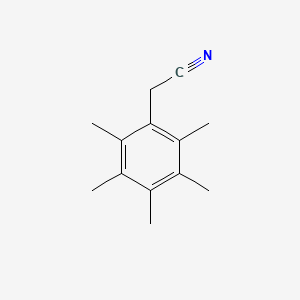


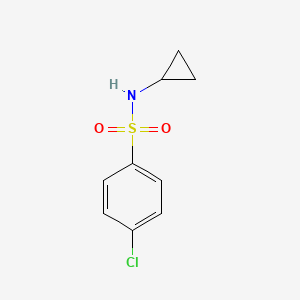
![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)

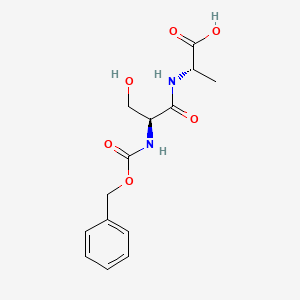
![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
